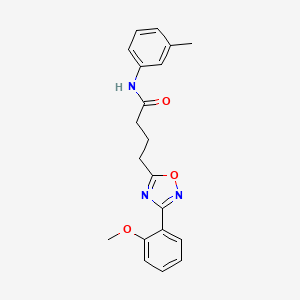
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, also known as MOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOB is a small molecule that belongs to the class of oxadiazole compounds, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are molecules that play a key role in inflammation and pain. By inhibiting the activity of COX-2, 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide reduces the production of prostaglandins, leading to reduced inflammation and pain.
Biochemical and Physiological Effects:
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are molecules that play a key role in inflammation. 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has also been shown to inhibit the growth of cancer cells and promote apoptosis, which is programmed cell death. Additionally, 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it a cost-effective compound for scientific research. 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has also been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various research applications. However, 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide also has some limitations. Its mechanism of action is not fully understood, which may limit its potential applications in certain research areas. Additionally, 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has not been extensively studied in clinical trials, which may limit its potential applications in human medicine.
Orientations Futures
There are several future directions for research on 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide. One area of research is to further investigate its mechanism of action and its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further research is needed to evaluate the safety and efficacy of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide in clinical trials, which may lead to its potential applications in human medicine.
Méthodes De Synthèse
The synthesis of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide involves the reaction of 2-methoxybenzohydrazide with 3-(2-bromoacetyl)-1,2,4-oxadiazole in the presence of a base. This reaction results in the formation of the intermediate compound, which is then reacted with m-tolylbutyric acid in the presence of a coupling agent to yield the final product, 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide. The synthesis of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been optimized to yield high purity and yield, making it a cost-effective compound for scientific research.
Applications De Recherche Scientifique
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-7-5-8-15(13-14)21-18(24)11-6-12-19-22-20(23-26-19)16-9-3-4-10-17(16)25-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUSWVUOGFADPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715336.png)
![methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate](/img/structure/B7715339.png)

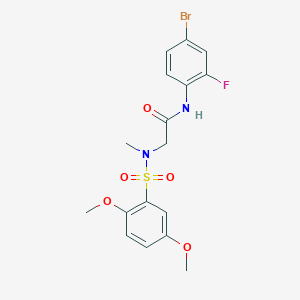
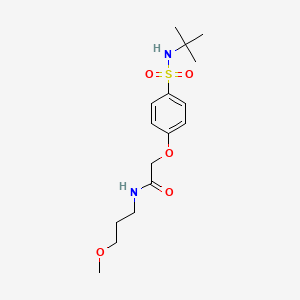
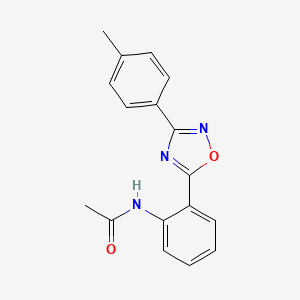
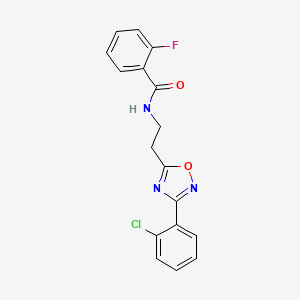
![(E)-methyl 4-((2-(2,6-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7715352.png)
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(prop-2-en-1-yl)acetamide](/img/structure/B7715385.png)
![4-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715395.png)
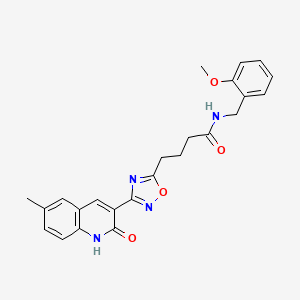
![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7715403.png)

